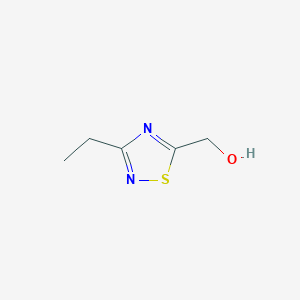
(3-Ethyl-1,2,4-thiadiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-1,2,4-thiadiazol-5-yl)methanol is a heterocyclic organic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarbodithioate with an appropriate aldehyde or ketone, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-1,2,4-thiadiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
Chemistry
In chemistry, (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thiadiazole ring is known to enhance the biological activity of the compound, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound and its derivatives are being explored for their potential use as drugs. The compound
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
(3-ethyl-1,2,4-thiadiazol-5-yl)methanol |
InChI |
InChI=1S/C5H8N2OS/c1-2-4-6-5(3-8)9-7-4/h8H,2-3H2,1H3 |
InChI Key |
CCHCUPNPXSIVDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NSC(=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















